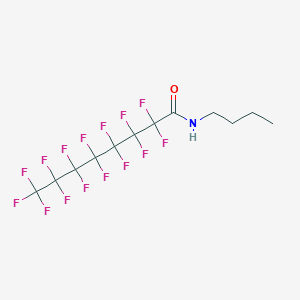

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide

Description

N-Butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS RN: 37696-83-6) is a perfluorinated amide characterized by a fully fluorinated carbon chain and a butyl amine substituent. Its structure confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation, making it relevant in applications such as surfactants, polymer additives, and electronic materials . The compound’s synthesis typically involves coupling perfluorinated carboxylic acid derivatives with alkylamines, as evidenced by NMR and mass spectrometry data (e.g., 1H NMR δ 1.22 ppm for butyl protons; MS-EI m/z 488 [M⁺]) .

Properties

IUPAC Name |

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F15NO/c1-2-3-4-28-5(29)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRVUMYBNHZJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896019 | |

| Record name | N-Butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37696-83-6 | |

| Record name | N-Butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS Number: 37696-83-6) is a fluorinated compound with significant interest in various fields such as materials science and biochemistry. Its unique structure, characterized by a long fluorinated chain and amide functional group, suggests potential biological activity that warrants comprehensive investigation.

Structure and Composition

- Molecular Formula : C12H10F15NO

- Molecular Weight : 508.19 g/mol

- Linear Formula : C12H10F15NO

The compound's structure includes multiple fluorine atoms which contribute to its hydrophobic properties and potential interactions with biological membranes.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility in Water | Low |

| Density | Not available |

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide, may exhibit toxicity in various biological systems. A study highlighted the compound's effects on liver function and lipid metabolism in rodent models. The findings suggested that exposure could lead to alterations in lipid profiles and liver enzyme activities .

The biological activity of N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is hypothesized to be linked to its ability to disrupt cellular membranes due to its amphiphilic nature. This disruption can lead to:

- Altered Membrane Fluidity : The presence of fluorinated chains can modify the lipid bilayer properties.

- Cellular Uptake : The compound may facilitate the uptake of other substances through enhanced permeability.

Case Studies

- Liver Toxicity in Rodents

- Endocrine Disruption Potential

Environmental Impact

Fluorinated compounds are known for their persistence in the environment. Studies have shown that N-butyl-2,... can accumulate in aquatic systems and potentially enter the food chain. This raises concerns regarding long-term ecological consequences and bioaccumulation effects on wildlife.

Summary of Environmental Studies

Scientific Research Applications

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is a specialty chemical with the molecular formula and CAS number 37696-83-6 . It is also known by synonyms such as CHEMBL173403, DTXSID30896019, and GS-2550 .

Applications

While specific applications of N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide are not detailed in the provided search results, the broader search results offer insight into related compounds and their uses:

- Wound Closure and Hemostasis N-butyl-2-cyanoacrylate, a related compound, is used for wound closure following soft tissue injuries, elective otological surgery, and hand surgery . It has also been used to achieve immediate hemostasis and possesses bacteriostatic properties and rapid adhesion to hard and soft tissues . Furthermore, it has seen use in gluing facial bone fractures, ossicles, and hemostasis in the area of esophageal varices and bleeding gastric ulcers, as well as gluing microvascular anastomoses .

- Antimicrobial Activity Nitrogen-containing heterocycles have demonstrated antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

- Anti-inflammatory Activities Certain butyrolactones have demonstrated anti-inflammatory activities, modulating the NF-κB signaling pathway . Some have exhibited anti-inflammatory activity through the inhibition of the ubiquitin-conjugating enzyme, UbcH5c, and maintained this activity in vivo using Freund’s adjuvant arthritis rat model .

Data Table

The search results contain limited data regarding specific applications of N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide. However, related compounds and their applications are described in the following table:

Note : This table summarizes the applications of compounds related to N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide based on the provided search results.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

- Alkyl Chain Length : The butyl substituent in the target compound balances hydrophobicity and solubility compared to longer alkyl chains (e.g., dodecyl in CAS 37696-86-9), which enhance surface activity but reduce solubility .

- Aromatic vs. Aliphatic Substituents : Benzyl and phenylene-bisamide derivatives exhibit enhanced π-π stacking for crystal engineering or optoelectronic applications, unlike aliphatic analogues .

- Functional Groups: The presence of amino groups (e.g., CAS 85938-56-3) increases reactivity for further derivatization, whereas perfluorinated chains ensure chemical inertness .

Physicochemical Properties

Table 2: Comparative Physical Data

Key Findings :

- Molecular Weight : Increasing alkyl chain length (butyl → dodecyl) or aromaticity raises molecular weight, impacting volatility and processing .

- Thermal Stability : Full fluorination ensures stability up to 300°C, though UV exposure degrades benzyl derivatives .

- Solubility : All analogues exhibit low polarity, requiring fluorinated solvents (e.g., perfluorohexane) for dissolution .

Environmental and Regulatory Considerations

Perfluorinated amides, including N-butyl-C8F15-amide, are classified as PFAS (per- and polyfluoroalkyl substances). Their environmental persistence and toxicity have led to strict regulations, such as TSCA (Toxic Substances Control Act) restrictions in the U.S. . Alternatives with shorter fluorinated chains (C6 or below) are being prioritized to mitigate ecological risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.